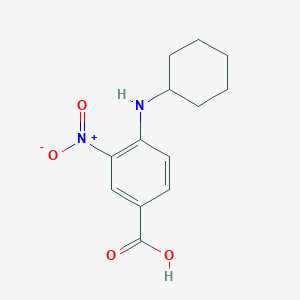

4-(Cyclohexylamino)-3-nitrobenzoic acid

Descripción general

Descripción

WAY-304680 es un compuesto químico conocido por sus propiedades únicas y aplicaciones en diversos campos de la investigación científica. Es un miembro de la familia de los imidazolio, específicamente 1-metil-3-octilimidazolio hexafluorofosfato . Este compuesto es reconocido por su estabilidad y versatilidad, lo que lo convierte en un valioso objeto de estudio en química y disciplinas relacionadas.

Mecanismo De Acción

El mecanismo de acción de WAY-304680 implica su interacción con objetivos moleculares a través de interacciones iónicas y enlaces de hidrógeno. Su catión imidazolio puede interactuar con varias especies aniónicas, facilitando las reacciones y los procesos en los que participa. El anión hexafluorofosfato contribuye a la estabilidad y reactividad del compuesto al proporcionar un entorno no coordinante .

Compuestos similares:

- Hexafluorofosfato de 1-hexil-3-metilimidazolio

- Hexafluorofosfato de 1-butil-3-metilimidazolio

- Hexafluorofosfato de 1-etil-3-metilimidazolio

Comparación: WAY-304680 es único debido a su cadena alquílica más larga (grupo octilo), que imparte una mayor hidrofobicidad y una menor viscosidad en comparación con sus homólogos de cadena más corta. Esto lo hace particularmente útil en aplicaciones que requieren baja viscosidad y alta estabilidad térmica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de WAY-304680 implica la reacción de 1-metilimidazol con bromuro de octilo para formar bromuro de 1-metil-3-octilimidazolio. Este intermedio luego se hace reaccionar con ácido hexafluorofosfórico para producir hexafluorofosfato de 1-metil-3-octilimidazolio . Las condiciones de reacción generalmente incluyen:

Temperatura: Temperatura ambiente a 60 °C

Solvente: Acetonitrilo o solventes polares similares

Tiempo de reacción: Varias horas a toda la noche

Métodos de producción industrial: En un entorno industrial, la producción de WAY-304680 se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados ayuda a mantener un control preciso sobre las condiciones de reacción, optimizando así el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: WAY-304680 experimenta varias reacciones químicas, que incluyen:

Oxidación: Reacciona con agentes oxidantes fuertes para formar los productos oxidados correspondientes.

Reducción: Se puede reducir en condiciones específicas para producir derivados de imidazolio reducidos.

Sustitución: Participa en reacciones de sustitución nucleofílica, donde el anión hexafluorofosfato puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno

Reducción: Borohidruro de sodio, hidruro de aluminio y litio

Sustitución: Azida de sodio, cianuro de potasio

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación con permanganato de potasio puede producir carboxilatos de imidazolio, mientras que la sustitución con azida de sodio puede producir compuestos de azidoimidazolio.

Aplicaciones Científicas De Investigación

WAY-304680 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como un líquido iónico en varias reacciones y procesos químicos debido a su estabilidad y conductividad.

Biología: Investigado por su potencial como solvente en ensayos biológicos y como medio para reacciones catalizadas por enzimas.

Medicina: Explorado por su posible uso en sistemas de administración de fármacos y como agente estabilizador para productos farmacéuticos.

Industria: Utilizado en aplicaciones electroquímicas, como baterías y condensadores, debido a su conductividad iónica y estabilidad térmica.

Comparación Con Compuestos Similares

- 1-Hexyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Ethyl-3-methylimidazolium hexafluorophosphate

Comparison: WAY-304680 is unique due to its longer alkyl chain (octyl group), which imparts higher hydrophobicity and lower viscosity compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring low viscosity and high thermal stability .

Propiedades

IUPAC Name |

4-(cyclohexylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURGMJHUORLUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389456 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333340-82-2 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B1351454.png)

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)